2,5,8,11-Tetraoxatridecane

Description

Evolution of Polyether Research and its Academic Significance

The study of polyethers is a significant branch of organic and polymer chemistry, characterized by compounds containing multiple ether linkages in their molecular structure. britannica.com The historical development of polymers gained significant momentum in the early 20th century, with foundational work on synthetic polymers. psu.edu Polyurethanes, first developed by Dr. Otto Bayer in 1937, were created by reacting polyether diols with diisocyanates, marking an early and crucial application of polyether chemistry. dickinson.edu These initial discoveries during a period of high demand for synthetic materials spurred widespread academic and industrial interest. dickinson.edu

Over the decades, research expanded from simple linear polyethers to more complex structures, including network-like polymers, and a diverse range of applications emerged. britannica.com Polyethylene (B3416737) glycols (PEGs), water-soluble liquids or waxy solids, found use in cosmetics and pharmaceuticals. britannica.com Polypropylene (B1209903) glycols became important in making polyurethane resins and as foam suppressants. britannica.com The development of high-performance polymers like Polyether ether ketone (PEEK) in the late 1970s further underscored the academic and commercial importance of polyether research. wikipedia.org PEEK, a semicrystalline thermoplastic, exhibits exceptional mechanical and chemical resistance at high temperatures, opening new frontiers in engineering applications. wikipedia.org The discovery of marine polyether biotoxins, such as Brevetoxin B, with their complex ladder-like fused polyether architectures, also captivated chemists, leading to the development of new synthetic methods for constructing cyclic ethers. nih.gov This evolution highlights a continuous drive to synthesize novel polyether structures and to understand how their molecular architecture dictates their physical and chemical properties for targeted applications.

Structural Characteristics and Fundamental Research Interest in Acyclic Polyethers

Polyethers are a class of organic compounds defined by the presence of ether groups (R-O-R') in their main chain. britannica.com They can be categorized into cyclic and acyclic (linear) structures. While cyclic polyethers, such as crown ethers and cryptands, are well-known for their rigid, preorganized cavities that selectively bind metal cations, acyclic polyethers offer a different set of structural features that attract fundamental research interest. fiveable.me

Acyclic polyethers, sometimes referred to as podands or "tiara" polyethers, possess a linear, flexible structure. fiveable.menih.gov This conformational flexibility allows them to wrap around and coordinate with metal ions, although their binding is often less selective than that of their cyclic counterparts. nih.govtandfonline.com The fundamental interest in these molecules stems from their complexing ability, their selectivity toward certain metal ions, and their potential applications in supramolecular chemistry. tandfonline.com

Research has shown that the flexibility of acyclic polyethers is a key characteristic. nih.gov Unlike the more rigid macrocycles, these linear chains can adapt their conformation to suit different guest ions. nih.gov Diamide-type acyclic polyethers, for instance, have been investigated for use as ion-selective electrodes and as extractants for metal ions. tandfonline.com Studies on heterobimetallic complexes have demonstrated that acyclic "tiara" polyether moieties are more conformationally flexible than analogous crown ether systems. nih.gov This adaptability, without the need for often complex and time-intensive macrocyclic syntheses, makes acyclic polyethers advantageous for designing ligands to support multimetallic chemistry. nih.gov

Overview of Current Research Landscape for 2,5,8,11-Tetraoxatridecane and Related Oligoethers

This compound, also known as tetraglyme, is an acyclic oligoether with the molecular formula C₉H₂₀O₄. ontosight.ainih.gov It is a colorless liquid noted for its excellent solvating properties, high boiling point, and low volatility. ontosight.ai These characteristics make it a useful solvent in organic synthesis and as a component in electrolyte solutions for lithium-ion batteries. ontosight.ai

The current research landscape extends significantly beyond the parent compound to its functionalized derivatives. These derivatives serve as versatile building blocks and linkers in various advanced scientific applications. By modifying the terminal ends of the this compound chain, researchers can introduce reactive functional groups, enabling its incorporation into more complex molecular systems.

For example, azide-functionalized derivatives like 13-Azido-2,5,8,11-tetraoxatridecane are widely used as click chemistry reagents. chemimpex.commedchemexpress.com The azide (B81097) group allows for efficient and specific reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the oligoether to other molecules. medchemexpress.com This has made it a valuable component in bioconjugation, materials science, and in the synthesis of Proteolysis-targeting chimeras (PROTACs), where it functions as a flexible PEG-based linker. chemimpex.commedchemexpress.comchemicalbook.com Similarly, thiol-terminated versions are used to create self-assembled monolayers on gold surfaces or as linkers in PROTAC development. chemicalbook.comthermofisher.com Other derivatives, such as those with chloro, bromo, and alcohol functional groups, provide further handles for chemical synthesis, enabling their use in medical research, drug-release systems, and nanotechnology. biochempeg.comontosight.ainih.gov

The research on these oligoethers demonstrates a focus on leveraging the inherent properties of the polyether chain—such as solubility and flexibility—while adding specific chemical reactivity through terminal functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀O₄ |

| Molar Mass | 192.25 g/mol nih.gov |

| Appearance | Colorless liquid ontosight.ai |

| Common Name | Tetraglyme ontosight.ai |

Table 2: Research Applications of this compound Derivatives

| Derivative Name | Functional Group | Key Research Applications |

|---|---|---|

| 13-Azido-2,5,8,11-tetraoxatridecane | Azide (-N₃) | Serves as a PEG-based PROTAC linker; used in click chemistry for bioconjugation, drug discovery, and materials science. chemimpex.commedchemexpress.com |

| This compound-13-thiol | Thiol (-SH) | Used in the synthesis of PROTACs and for surface modification in nanotechnology. chemicalbook.comthermofisher.com |

| 13-Chloro-2,5,8,11-tetraoxatridecane | Chloro (-Cl) | Applied in medical research, drug-release systems, nanotechnology, and new materials research. biochempeg.com |

| 12-Methyl-2,5,8,11-tetraoxatridecane | Methyl (-CH₃) | Investigated for potential applications in pharmaceuticals and materials science. ontosight.ai |

| 2,5,8,11-Tetraoxatridecan-13-ol | Hydroxyl (-OH) | May act as a surfactant, solubilizing agent, or a precursor for molecules with pharmacological activity. ontosight.ai |

| 13-Bromo-2,5,8,11-tetraoxatridecane | Bromo (-Br) | A chemical intermediate for further synthesis. nih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 12-Methyl-2,5,8,11-tetraoxatridecane |

| 13-Azido-2,5,8,11-tetraoxatridecane |

| 13-Bromo-2,5,8,11-tetraoxatridecane |

| 13-Chloro-2,5,8,11-tetraoxatridecane |

| This compound |

| 2,5,8,11-Tetraoxatridecan-13-ol |

| This compound-13-thiol |

| Brevetoxin B |

| Polyether ether ketone (PEEK) |

| Polyethylene glycol (PEG) |

| Polypropylene glycol |

Structure

3D Structure

Properties

CAS No. |

7382-29-8 |

|---|---|

Molecular Formula |

C9H20O4 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-[2-(2-ethoxyethoxy)ethoxy]-2-methoxyethane |

InChI |

InChI=1S/C9H20O4/c1-3-11-6-7-13-9-8-12-5-4-10-2/h3-9H2,1-2H3 |

InChI Key |

JRRDISHSXWGFRF-UHFFFAOYSA-N |

Canonical SMILES |

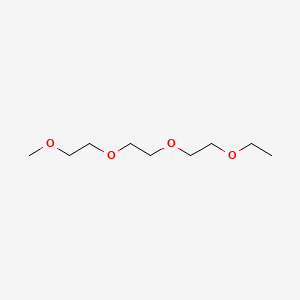

CCOCCOCCOCCOC |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2,5,8,11 Tetraoxatridecane and Its Analogs

Established Synthetic Pathways to 2,5,8,11-Tetraoxatridecane Core Structures

The synthesis of the fundamental this compound (also known as tetraglyme) structure and related oligoethylene glycols predominantly relies on etherification reactions that build the characteristic polyether backbone.

Etherification Reactions and Their Mechanistic Studies

The Williamson ether synthesis stands as a cornerstone for the laboratory and industrial production of ethers, including glymes like this compound. google.comwikipedia.org This classic organic reaction, developed by Alexander Williamson in 1850, typically involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgchemeurope.com The mechanism follows a bimolecular nucleophilic substitution (SN2) pathway, where the alkoxide nucleophile performs a backside attack on the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. wikipedia.orgnumberanalytics.com

For the synthesis of glymes, a common industrial route involves reacting a monoalkyl ether of a polyalkylene glycol with a base or an alkali metal (like sodium) to form the corresponding alkoxide. This alkoxide is then reacted with an alkyl halide, such as methyl chloride, to form the final glyme product. google.com An alternative established method involves the cleavage of epoxides, like ethylene (B1197577) oxide, in the presence of a low molecular weight ether and a Lewis acid catalyst. google.comnih.gov A silicon-assisted etherification has also been explored as an alternative to the classical Williamson synthesis, involving the reaction of benzylic bromides with phenyl silyl (B83357) ethers to form ether bonds. kpi.ua

The reaction conditions for these etherification processes can be optimized for yield and reaction rate. For instance, using a polyperfluorosulfonic acid resin catalyst allows the reaction between a glycol and a monohydric alcohol to proceed at temperatures between 100°C and 300°C, with typical reaction times ranging from 0.5 to 10 hours. google.com

Novel Approaches in Polyether Synthesis (e.g., Reductive Etherification)

Emerging synthetic strategies offer new avenues for creating polyether structures, often under milder conditions or with greater control over the final polymer architecture. Reductive Etherification (RER) has been introduced as a versatile and robust method for polyether synthesis. acs.org This reaction couples aldehydes or ketones with alcohols using an organosilane compound as a reducing agent in the presence of a Brønsted or Lewis acid catalyst. acs.orgresearchgate.net

One specific RER strategy employs chlorodimethylsilane (B94632) (CDMS), which can act as both a reducing agent and a Lewis acid. researchgate.net In a model polymerization, terephthalaldehyde (B141574) and 1,4-butanediol (B3395766) were reacted in the presence of CDMS to produce polyethers with high molecular weights (up to 110.4 kDa) and a well-defined alternating structure. acs.org The versatility of this method allows for the use of various diols and dialdehydes to create a library of polyethers. acs.org

Other innovative methods include:

Catalytic Dehydrogenation and Dehydration: A ruthenium complex can catalyze the direct synthesis of polyesterethers from ethylene glycol, liberating hydrogen gas and water as byproducts. acs.org Mechanistic studies suggest the reaction proceeds through a hemiacetal intermediate, leading to both ester and ether linkages. acs.org

Protic Ionic Salt Catalysis: Polyethers can be synthesized through the direct polymerization of diols using a protic ionic salt as a catalyst, which avoids the need for other reagents. google.com

Ring-Opening Reactions: The ring-opening reaction of donor-acceptor (D-A) cyclopropanes has been developed as a facile method for synthesizing novel polyethers with molecular weights up to 17.7 kg mol⁻¹. researchgate.net

Derivatization Strategies for Functionalized this compound

Functionalizing the termini of this compound and its oligomeric analogs is critical for their application in fields like bioconjugation and materials science. These strategies introduce reactive handles for further chemical modification.

Synthesis of Azido-Functionalized Derivatives for Click Chemistry Applications

The introduction of an azide (B81097) (–N₃) group creates a powerful chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). 13-Azido-2,5,8,11-tetraoxatridecane is a key reagent in this area, valued for its ability to participate in click reactions for drug discovery, bioconjugation, and nanotechnology. nih.govchemimpex.commedchemexpress.com

The synthesis of azido-terminated oligoethylene glycols is well-established and typically involves a two-step process. researchgate.netmdpi.com First, the terminal hydroxyl group(s) of the starting oligoethylene glycol are converted into a better leaving group, commonly a mesylate, by reacting with mesyl chloride in the presence of a base like triethylamine (B128534) (Et₃N). researchgate.netmdpi.com Subsequently, the mesylate is displaced by an azide nucleophile using sodium azide (NaN₃). researchgate.netmdpi.comnih.gov This method has been used to prepare mono- and diazido-functionalized oligoethylene glycols with high efficiency. nih.gov

A detailed synthetic protocol involves:

Mesylation: The starting hydroxyl-terminated PEG is reacted with an excess of mesyl chloride and Et₃N in a solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures (e.g., -10°C). researchgate.netmdpi.com

Azidation: The resulting mesylate intermediate is then reacted with an excess of sodium azide in a suitable solvent, such as refluxing ethanol, to yield the azide-terminated product. mdpi.com

These reactions have been shown to proceed with quantitative functionalization, as confirmed by NMR spectroscopy. mdpi.comnih.govacs.org

Table 1: Synthesis of Azido-Functionalized Oligo(ethylene glycol) Derivatives

| Starting Material | Reagents | Product | Yield | Reference(s) |

|---|---|---|---|---|

| Oligo(ethylene glycol)s (1a-c) | 1. MsCl, Et₃N; 2. NaN₃ | Monoazides (11a-c) & Diazides (12a-c) | 36-46% (Monoazides) | nih.gov |

| α-allyl-ω-hydroxyl PEG | 1. Mesylation; 2. NaN₃; 3. Radical addition of thiol | Azide-PEG-NH₂ / Azide-PEG-COOH | High Efficiency | nih.govacs.org |

| Hydroxyl-terminated PEG | 1. MsCl, Et₃N; 2. NaN₃ | Mono- and bifunctional azide-terminated PEG | >99% substitution | mdpi.com |

Halogenation and Amine Functionalization Approaches

Introducing halogen or amine groups at the termini of oligoethylene glycols provides alternative reactive sites for further conjugation.

Halogenation: Nucleophilic substitution reactions can be employed to introduce halogens. Oligoethylene glycols themselves can act as efficient multifunctional promoters for such reactions involving alkali metal salts. nih.gov For example, the halogenation of various substrates using potassium halides proceeds in excellent yields in the presence of pentaethylene glycol (pentaEG). nih.gov Quantum chemical studies have investigated the mechanism, suggesting that the oxygen atoms of the oligoethylene glycol chelate the metal cation, enhancing the nucleophilicity of the halide anion. researchgate.net

Amine Functionalization: Several methods exist for synthesizing amine-functionalized oligoethylene glycols:

One-Pot Synthesis: A strategy has been developed for the one-pot functionalization of secondary amines with oligoethylene glycol (OEG) phosphate, demonstrating a versatile approach for modifying drug molecules. nih.govresearchgate.net

Enzyme-Catalyzed Functionalization: Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the esterification of tBOC-protected amino acids onto PEG, which, after deprotection, yields the desired diamine-functionalized PEG. elsevierpure.com

Reductive Amination: Aldehyde derivatives of PEG can be reacted with molecules containing primary amino groups through reductive amination to form stable secondary amine linkages. google.com

Direct Polymerization from Amino Alcohols: A one-step synthesis of terminal amino-functionalized polyether has been developed using a non-covalent protection strategy for the amino group during the ring-opening polymerization of epoxy monomers. google.com

Preparation of Terminal Hydroxyl and Carboxylic Acid Modified Oligomers

Creating oligomers with terminal hydroxyl or carboxylic acid groups is fundamental for many applications, including further polymerization or conjugation to biological molecules.

Terminal Hydroxyl Groups: The synthesis of heterobifunctional oligomers often starts with a diol or involves steps to ensure one terminus remains a hydroxyl group while the other is modified. For example, α-allyl-ω-hydroxyl PEG can be prepared via the ring-opening polymerization of ethylene oxide using allyl alcohol as an initiator. nih.govacs.org Another approach involves the selective mono-functionalization of a symmetrical diol. nih.gov A specific method for preparing hydroxyl-terminated polyethylene (B3416737) glycol p-toluenesulfonate involves reacting polyethylene glycol with p-toluenesulfonyl chloride in the presence of pyridine, carefully controlling the stoichiometry to achieve monofunctionalization. google.com

Terminal Carboxylic Acid Groups: Carboxylic acid-terminated oligomers are frequently synthesized by modifying a hydroxyl-terminated precursor.

Oxidation: A simple and efficient method involves the oxidation of monomethoxy polyethylene glycol (mPEG) using catalytic amounts of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and an oxidant like hypobromide in water to produce carboxymethylated-PEG (CM-PEG). researchgate.net Another route involves the oxidation of hydroxyl-terminated polymers, obtained from the substitution of mPEG-mesylate with diols, to yield the corresponding acids. researchgate.net

Reaction with Anhydrides: A terminal hydroxyl group can be reacted with an anhydride, such as succinic anhydride, in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to introduce a terminal carboxylic acid group. mdpi.com

Modification of Pre-functionalized Polymers: Heterobifunctional PEGs, such as α-allyl-ω-azido PEG, can be converted to have a terminal carboxyl group through the radical addition of a thiol compound to the allyl group. nih.govacs.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | Tetraglyme |

| Oligoethylene Glycol | OEG |

| Polyethylene Glycol | PEG |

| Mesyl Chloride | MsCl |

| Triethylamine | Et₃N |

| Sodium Azide | NaN₃ |

| Dichloromethane | CH₂Cl₂ |

| Terephthalaldehyde | TPA |

| 1,4-Butanediol | BD |

| Chlorodimethylsilane | CDMS |

| Ethylene Glycol | |

| Allyl Alcohol | |

| p-Toluenesulfonyl Chloride | TsCl |

| Pyridine | |

| TEMPO | 2,2,6,6-tetramethyl-1-piperidinyloxy |

| Succinic Anhydride | |

| 4-Dimethylaminopyridine | DMAP |

| Sodium Ethoxide | |

| Chloroethane | |

| Diethyl Ether | |

| Sodium Chloride | |

| Phenyl Silyl Ether | |

| Benzylic Bromide | |

| Ethylene Oxide | |

| Isophthalaldehyde | |

| Triethylsilane | Et₃SiH |

| Trityl Perchlorate | TrClO₄ |

| Candida antarctica lipase B | CALB |

| tert-Butyloxycarbonyl | tBOC |

| Potassium Halides |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing environmentally sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scispace.com The focus is on creating chemical products and processes that are not only efficient but also benign to human health and the environment. scispace.comresearchgate.net Key principles such as atom economy, the use of renewable feedstocks, catalysis, and designing for energy efficiency are central to innovating the synthesis of polyether compounds.

Use of Renewable Feedstocks: A critical green chemistry principle is the utilization of renewable raw materials instead of depleting fossil fuels. wordpress.comreagent.co.uk Lignocellulosic biomass, which does not compete with food production, is an ideal renewable feedstock for producing a variety of chemicals, including the building blocks for surfactants and polymers. whiterose.ac.uknih.gov Research has focused on converting biomass into bio-based chemicals that can replace petrochemicals. wordpress.com For example, 2-methyltetrahydrofuran (B130290) (2-methyl THF), a solvent with properties similar to the petrochemically derived tetrahydrofuran (B95107) (THF), can be synthesized from renewable biomass. youtube.com The goal is to develop a sustainable supply of resources for the future by shifting from petroleum-based feedstocks to bio-based alternatives like sugars, vegetable oils, and other materials derived from living organisms. wordpress.comreagent.co.uk

Table 1: Examples of Renewable Feedstocks and Potential Chemical Products

| Renewable Feedstock Source | Derived Building Block | Potential Application/Product | Reference |

|---|---|---|---|

| Lignocellulosic Biomass | Sugars (Pentoses, Hexoses), Lignin (B12514952) | Bio-based polymers, Aromatic Chemicals | whiterose.ac.uknih.govnrel.gov |

| Plant Oils (e.g., Soybean, Castor) | Fatty Acids, Glycerol (B35011) | Polyols for Polyurethanes | mdpi.com |

| Corn Stover, Wheat Straw | Glucose, Xylose | Bio-ethanol, Organic Acids | nih.gov |

| Biomass | Levulinic Acid | 2-methyltetrahydrofuran (Solvent) | wordpress.comyoutube.com |

Catalysis: Catalytic reagents are preferred over stoichiometric ones because they are used in small amounts and can be recycled, which minimizes waste. acs.org The development of efficient and selective catalysts is a cornerstone of green synthesis. For the synthesis of glycol ethers, various catalysts have been explored, including solid acids and bases like nano metal oxides (e.g., α-Fe₂O₃), which offer high activity and selectivity and can be easily recovered and reused. rsc.org Crystalline metallosilicates have also been used as basic catalysts for reacting alcohols with olefin oxides to produce glycol ethers with minimal by-products. google.com Phase transfer catalysts (PTC) are also employed to facilitate etherification reactions under solvent-free conditions, making the process more efficient and environmentally friendly. iagi.or.id Furthermore, oligoethylene glycol ethers themselves can act as catalysts in certain reactions, such as the disproportionation of triethoxysilane. researchgate.net

Design for Energy Efficiency: Chemical processes should be designed to minimize energy consumption, as this has both environmental and economic benefits. sigmaaldrich.com Whenever possible, reactions should be conducted at ambient temperature and pressure. sigmaaldrich.com A significant advancement in this area is the use of microwave-assisted synthesis. scispace.com For example, the microwave-assisted epoxidation of 1-decene (B1663960) was completed in 5 minutes, compared to 1 hour for the conventional method, demonstrating a drastic reduction in reaction time and energy usage. scispace.com

Reducing Derivatives and Using Safer Solvents: Green chemistry advocates for minimizing or avoiding unnecessary derivatization steps, such as the use of protecting groups, as these steps require additional reagents and generate waste. acs.orgsigmaaldrich.com Enzymes are particularly useful in this regard due to their high specificity, which can eliminate the need for protecting groups. acs.org The choice of solvent is also critical. Green chemistry promotes the use of safer, environmentally benign solvents or, ideally, solvent-free conditions. scispace.com Water is an excellent green solvent for some reactions, such as the biomimetic cascade cyclization to form polyether marine natural products. pnas.org

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Ethers/Polymers

| Green Chemistry Principle | Conventional Method | Greener Alternative | Reference |

|---|---|---|---|

| Atom Economy | Williamson ether synthesis (produces salt by-product) | Direct addition of alcohols to olefins; Thiol-Michael addition | researchgate.netresearchgate.net |

| Energy Efficiency | Conventional heating (hours) | Microwave-assisted synthesis (minutes) | scispace.com |

| Catalysis | Homogeneous catalysts (e.g., H₂SO₄, NaOH), stoichiometric reagents | Heterogeneous solid catalysts (e.g., nano oxides, zeolites), enzymes, phase transfer catalysts | acs.orgrsc.orggoogle.comiagi.or.id |

| Feedstocks | Petroleum-based (e.g., ethylene oxide) | Biomass-derived (e.g., bio-alcohols, plant oils) | wordpress.comwhiterose.ac.uk |

| Solvents/Reagents | Hazardous solvents, use of protecting groups | Safer solvents (water, 2-methyl THF), solvent-free conditions, enzymatic reactions | pnas.orgacs.orgyoutube.com |

Advanced Spectroscopic and Chromatographic Characterization in Research of 2,5,8,11 Tetraoxatridecane Derived Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 2,5,8,11-Tetraoxatridecane. researchgate.netbhu.ac.in It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.net Both ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis and structure of these compounds.

In the synthesis of various this compound derivatives, ¹H NMR is used to identify the characteristic signals of the polyether chain and the terminal functional groups. For instance, in the synthesis of 1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate, the ¹H NMR spectrum shows distinct peaks for the aromatic protons, the benzyl (B1604629) protons, the polyether methylene (B1212753) protons, and the methyl group of the tosylate. beilstein-journals.org Similarly, for 13-Azido-2,5,8,11-tetraoxatridecane, ¹H NMR confirms the presence of the azido-terminated chain. nih.gov

¹³C NMR provides complementary information by showing the chemical shifts of the carbon atoms in the molecule. msu.edu For example, in 2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate, the ¹³C NMR spectrum would display signals corresponding to the aromatic carbons, the ether-linked carbons of the polyethylene (B3416737) glycol (PEG) chain, and the benzylic carbon. beilstein-journals.orgnih.gov

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) and Multiplicity | Assignment | Reference |

| 1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate | CDCl₃ | 7.80–7.77 (d, J = 8 Hz, 2H), 7.34–7.26 (m, 7H), 4.56 (s, 2H), 4.14 (t, J = 4.5 Hz, 2H), 3.69–3.58 (m, 14 H), 2.44 (s, 3H) | Aromatic H, Benzyl H, -CH₂-O-, -CH₂-OTs, PEG chain H, -CH₃ | beilstein-journals.org |

| 13-Iodo-1-phenyl-2,5,8,11-tetraoxatridecane | CDCl₃ | 7.35–7.26 (m, 5H), 4.57 (s, 2H), 3.77–3.63 (m, 14H), 3.24 (t, J = 6.5 Hz, 2H) | Aromatic H, Benzyl H, PEG chain H, -CH₂-I | beilstein-journals.org |

| 2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate | CDCl₃ | 7.76 (d, 2H), 7.30 (d, 2H), 4.12 (t, 2H), 3.67–3.48 (m, 14H), 3.33 (s, 3H), 2.41 (s, 3H) | Ar-H, Ar-H, Ts-CH₂-, PEG chain H, -O-CH₃, Ar-CH₃ | nih.gov |

| 13-Azido-2,5,8,11-tetraoxatridecane | CDCl₃ | 3.65–3.58 (m, 12H), 3.52–3.48 (m, 2H), 3.36–3.32 (m, 5H) | PEG chain H, -O-CH₂-CH₂-N₃, -O-CH₃ + -O-CH₂-CH₂-N₃ | nih.gov |

| 3-benzyl-5-bromo-2-pyrazinamine | DMSO-d₆ | 7.96 (s, 1H), 7.26-7.14 (m, 5H), 4.01 (s, 2H) | Pyrazine H, Aromatic H, Benzyl H | rsc.org |

Mass Spectrometry Techniques for Molecular Architectures and Reaction Monitoring

Mass spectrometry (MS) is another critical tool for the characterization of this compound-derived systems. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure. google.com Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. nih.gov

MS is extensively used to verify the successful synthesis of various derivatives. For example, high-resolution mass spectrometry (HRMS) has been employed to confirm the elemental composition of compounds like 2,4-trifluoromethyl-7-N-bis(this compound-13-yl)-aminoquinoline (TFMAQ-diEg4). mdpi.com In patent literature, numerous examples showcase the use of MS to confirm the molecular weights of newly synthesized tracers and other complex molecules derived from this compound. google.comgoogle.comgoogle.com

Furthermore, MS coupled with chromatographic techniques like gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC-MS) is invaluable for reaction monitoring and identifying byproducts. google.comgoogle.com This combination allows for the separation of components in a reaction mixture followed by their individual mass analysis, providing a comprehensive picture of the reaction progress. google.comgoogle.com For instance, the synthesis of various polyfunctionalized polyethylene and polypropylene (B1209903) glycols, including derivatives of this compound, has been monitored using MS to identify the desired products. google.com

Table 2: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |

| 2,4-trifluoromethyl-7-N-(this compound-13-yl)-aminoquinoline (TFMAQ-Eg4) | HRMS(ESI) | 471.1713 [M+H]⁺ | 471.1693 | mdpi.com |

| 1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate | MS | --- | 461.0 [M+Na]⁺ | beilstein-journals.org |

| 13-Iodo-1-phenyl-2,5,8,11-tetraoxatridecane | MS | --- | 416.9 [M+Na]⁺ | beilstein-journals.org |

| 13-Azido-2,5,8,11-tetraoxatridecane | HRMS(ESI+) | 234.1454 [M+H]⁺ | 234.1460 | nih.gov |

| 2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate | HRMS(ESI+) | 363.1477 [M+H]⁺ | 363.1463 | nih.gov |

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods. vwr.com

HPLC is widely used to determine the purity of synthesized compounds. vwr.comfishersci.catcichemicals.comtcichemicals.com For example, the purity of 13-Azido-2,5,8,11-tetraoxatridecane is often specified as ≥98.0% as determined by HPLC. vwr.com HPLC is also a crucial tool in the analysis of complex mixtures, allowing for the separation and quantification of different components. In the context of drug delivery research, HPLC has been used to analyze the release and stability of prodrugs derived from this compound. researchgate.net

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for analyzing volatile derivatives and assessing their purity. nih.gov It has been used in the characterization of various organic compounds, including those related to this compound. google.com

Flash chromatography is a preparative technique frequently used for the purification of synthesized this compound derivatives from reaction mixtures. beilstein-journals.orgnih.govescholarship.org

Table 3: Chromatographic Methods Used in the Analysis of this compound Systems

| Compound/System | Chromatographic Method | Purpose | Reference |

| 13-Azido-2,5,8,11-tetraoxatridecane | HPLC | Purity assessment (>98.0%) | vwr.comfishersci.catcichemicals.comtcichemicals.com |

| 2,5,8,11-Tetraoxatridecan-13-yl nonanoate | GC-MS | Spectral information | nih.gov |

| Resveratrol Prodrugs | HPLC-UV | Analysis of stability and release | researchgate.net |

| 13-Azido-2,5,8,11-tetraoxatridecane | Flash Chromatography | Purification | nih.gov |

| 1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate | Flash Chromatography | Purification | beilstein-journals.org |

| Polyfunctionalized polyethylene glycols | HPLC/GC coupled with MS | Detection and analysis of tracers | google.com |

Other Advanced Spectroscopic Probes for Molecular Interactions and Conformations

In addition to NMR and MS, other advanced spectroscopic techniques are utilized to investigate the molecular interactions and conformations of this compound-derived systems.

Fluorescence spectroscopy is particularly useful for studying derivatives that incorporate a fluorophore. For instance, the fluorescence properties of TFMAQ-diEg4, an emissive aminoquinoline derivative with two this compound chains, have been studied to understand its behavior as a thermo-responsive fluorescence probe for tumor imaging. mdpi.com The emission spectra provide insights into the molecule's self-assembly and interaction with its environment. mdpi.com

Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups within the molecule, complementing the information obtained from NMR.

Dynamic Light Scattering (DLS) has been used to determine the size distribution of self-assembled nanoparticles formed by TFMAQ-diEg4 in aqueous solution, providing information on the aggregation behavior of this derivative. mdpi.com

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) have been used to visualize the morphology of assemblies formed by amphiphiles containing the this compound moiety. nih.govmdpi.com

Molecular and Supramolecular Interactions of 2,5,8,11 Tetraoxatridecane and Its Analogs

Host-Guest Chemistry and Complexation with Metal Ions and Organic Species

A defining characteristic of 2,5,8,11-tetraoxatridecane and its analogs is their ability to act as hosts in host-guest chemistry, forming stable complexes with a variety of guest species, most notably metal ions. nobelprize.orgmuk.ac.irvt.edu This behavior is reminiscent of crown ethers, with the flexible polyether chain capable of wrapping around a cation. osti.govdtu.dk

The design of polyether ligands, including acyclic systems like this compound, is centered on creating specific binding sites for target cations. researchgate.netresearchgate.net Key principles in this design include the number and type of donor atoms, the length and flexibility of the polyether chain, and the presence of any additional functional groups. muk.ac.iracs.org In the case of this compound, the four ether oxygen atoms act as Lewis basic sites, readily coordinating with metal cations.

A notable phenomenon in the complexation behavior of these ligands is structural convergence. researchgate.netacs.org This refers to the tendency of flexible acyclic ligands to adopt a more ordered, cyclic-like conformation upon binding to a guest ion. osti.gov This preorganization minimizes the entropic penalty of complexation, leading to more stable complexes. For instance, upon complexing with a lithium ion, glycerol-derived triether solvents, which are structurally related to this compound, have been shown through molecular dynamics simulations to form distinct crown-like structures around the cation. osti.gov This induced-fit mechanism is a hallmark of the host-guest chemistry of these flexible polyethers.

Furthermore, the concept of "tiara" polyethers, which are acyclic analogs of crown ethers, highlights the deliberate design of ligands to achieve specific multimetallic structures. chemrxiv.org These acyclic ligands can be more synthetically accessible than their macrocyclic counterparts while still exhibiting comparable cation binding and tunability. chemrxiv.org

The table below summarizes the binding characteristics of various macrocyclic polyethers, illustrating the effect of ligand structure on cation binding.

| Ligand | Guest Ion | Association Constant (K_a) |

| Dibenzo-18-crown-6 | K+ | High |

| 18-crown-6 | Na+ | Moderate |

| 15-crown-5 | Na+ | High |

This table provides a generalized representation of binding affinities. Actual values can vary significantly based on solvent, temperature, and counter-ion.

The formation of complexes between this compound and guest species is governed by thermodynamic and kinetic factors. The stability of the resulting complex is quantified by the association constant (K_a), which is related to the Gibbs free energy of complexation. researchgate.net This process is often studied using techniques like NMR spectroscopy to determine the stoichiometry and association constants of the complexes formed. vt.edu

The thermodynamics of complexation are influenced by several factors, including the enthalpy and entropy changes upon binding. The enthalpic contribution arises from the favorable electrostatic interactions between the ether oxygens and the cation, while the entropic contribution is influenced by the loss of conformational freedom of the ligand and the release of solvent molecules from the ion's solvation shell.

Kinetic studies provide insights into the rates of complex formation and dissociation. These rates are crucial for applications where rapid exchange of the guest ion is required. The flexibility of the acyclic polyether chain generally allows for faster complexation and decomplexation kinetics compared to more rigid macrocyclic hosts.

The ether linkages are the cornerstone of the cation binding ability of this compound. The oxygen atoms of the ether groups possess lone pairs of electrons that can effectively coordinate with cations, leading to their solvation. nih.govresearchgate.net The multiple ether linkages in the glyme chain allow for a chelating effect, where the molecule wraps around the cation, leading to a more stable complex than would be formed with a monodentate ether. osti.gov

The strength of this interaction is dependent on the length of the polyether chain. Longer glymes, with more ether oxygens, can better encapsulate larger cations. dtu.dk For instance, studies on glyme-based electrolytes have shown that the number of ether oxygens plays a significant role in the dissociation of salts like LiPF6 and NaPF6. osti.gov The increased number of coordinating sites enhances the solvation of the cation, promoting ion separation. researchgate.net

Solvent Effects and Tunable Solvation Properties in Chemical Processes

This compound and its analogs are classified as glymes, which are aprotic polar solvents with a unique combination of properties. nih.gov They are miscible with a wide range of solvents, from water to hydrocarbons, and exhibit high chemical and thermal stability. nih.gov These characteristics make them valuable solvents in a variety of chemical processes, including organometallic reactions, polymerizations, and electrochemistry. nih.govresearchgate.net

The solvation properties of glymes can be tuned by altering the length of the polyether chain. rsc.org This tunability is particularly important in applications like lithium and sodium-ion batteries, where the solvent plays a critical role in electrolyte performance. rsc.orgresearchgate.net The ability of glymes to form stable complexes with alkali metal cations influences the ionic conductivity, viscosity, and electrochemical stability of the electrolyte. osti.govrsc.org

Recent research has focused on the development of "solvate" ionic liquids (SILs), where the glyme molecules are strongly coordinated to the metal cation, forming a complex cation. osti.govosti.gov These SILs exhibit desirable properties such as low volatility and high thermal stability. osti.govresearchgate.net The solvation structure in these systems is a key determinant of their performance. For example, in sodium-ion batteries, the solvation of sodium ions by diglyme (B29089) has been shown to enable the reversible co-intercalation of sodium into graphite (B72142) anodes. osti.gov

The table below highlights some of the key physicochemical properties of this compound (tetraglyme), which contribute to its effectiveness as a solvent.

| Property | Value |

| Molecular Formula | C₉H₂₀O₄ |

| Molecular Weight | 192.25 g/mol nih.gov |

| Boiling Point | High ontosight.ai |

| Volatility | Low ontosight.ai |

| Solvency | Good for a wide range of compounds ontosight.ai |

Intermolecular Interactions in Condensed Phases and Solutions

In the condensed phase, whether as a pure liquid or in solution, molecules of this compound exhibit a range of intermolecular interactions. These are primarily van der Waals forces, specifically dipole-dipole interactions and London dispersion forces. The presence of the polar C-O-C ether linkages results in a net dipole moment for the molecule, leading to dipole-dipole attractions between adjacent molecules.

In the context of host-guest chemistry, the intermolecular interactions between the host-guest complex and the surrounding solvent molecules are also of great importance. The solvent can influence the stability of the complex by competing for coordination with the guest ion or by solvating the entire complex. Understanding these interactions is essential for controlling the complexation process and for designing systems with specific recognition and binding properties.

Applications in Advanced Materials Science and Engineering

Integration of 2,5,8,11-Tetraoxatridecane in Polymer Architectures

The incorporation of the this compound moiety into polymer structures is a key strategy for designing materials with tailored properties. This can be achieved by utilizing it as a precursor for monomers or by leveraging its inherent characteristics to influence polymer chain dynamics.

While this compound itself is not a reactive monomer, it can be chemically modified to introduce polymerizable functional groups. By adding groups such as methacrylates, thiols, or amines to its terminal positions, it is transformed into a valuable monomer or co-monomer for synthesizing polymers with embedded oligo(ethylene oxide) segments. chemspider.comcenmed.commolport.com For instance, the synthesis of 2,5,8,11-Tetraoxatridecan-13-yl methacrylate (B99206) creates a monomer that can be readily polymerized to form materials with flexible polyether side chains. chemspider.com These functionalized derivatives allow for the precise integration of the tetraoxatridecane unit into a wide range of polymer backbones through various polymerization techniques.

Table 1: Functionalized Derivatives of this compound for Polymer Synthesis

| Derivative Name | CAS Number | Molecular Formula | Functional Group | Potential Polymerization Method |

|---|---|---|---|---|

| 2,5,8,11-Tetraoxatridecan-13-yl methacrylate | 57454-26-9 | C13H24O6 | Methacrylate | Free-radical polymerization |

| This compound-13-thiol | 52190-55-3 | C9H20O4S | Thiol | Thiol-ene reaction, Chain transfer agent |

| 2,5,8,11-Tetraoxatridecan-13-amine | 85030-56-4 | C9H21NO4 | Amine | Polyamide/Polyimide synthesis |

The defining feature of the this compound structure is its polyether chain, which is analogous to a short segment of poly(ethylene oxide) (PEO). PEO and other polyethers are renowned for their high chain flexibility and the promotion of segmental motion within a polymer matrix. researchgate.net When these oligoether segments are incorporated into a polymer's architecture, they act as internal plasticizers, lowering the glass transition temperature (Tg) of the material. This increased segmental motion is critical for applications such as solid polymer electrolytes, where the mobility of the polymer chains is directly linked to the transport of ions. researchgate.netscispace.com The ether oxygen atoms in the tetraoxatridecane chain contribute to this flexibility and play a crucial role in coordinating with cations, further facilitating ion transport.

Development of Polymer Electrolytes for Energy Storage Systems

The unique properties of this compound and similar oligoethers make them prime candidates for the design of next-generation solid polymer electrolytes (SPEs) for lithium-ion batteries and other energy storage devices. These materials offer a potential solution to the safety concerns associated with flammable liquid electrolytes. researchgate.netcaltech.edu

A common strategy in the development of advanced SPEs is to attach short, flexible oligo(ethylene oxide) side chains to a polymer backbone or an inorganic core. researchgate.netresearchgate.net This approach aims to create materials with amorphous morphologies, as the crystallinity often found in high molecular weight PEO can hinder ion conductivity at ambient temperatures. researchgate.net Functionalized derivatives of this compound can be used to synthesize these structures. For example, oligoether-grafted polysiloxanes or silica (B1680970) nanoparticles have been developed to serve as the electrolyte matrix. researchgate.netresearchgate.net These designs leverage the favorable ion-solvating properties of the ether units while preventing crystallization, leading to enhanced ionic conductivity. researchgate.net

Table 2: Key Parameters in Polymer Electrolyte Performance

| Parameter | Description | Importance in Energy Storage |

|---|---|---|

| Ionic Conductivity (σ) | A measure of a material's ability to conduct ions. | Determines the rate at which a battery can be charged and discharged. Higher conductivity leads to better performance. researchgate.netresearchgate.net |

| Cation Transference Number (t+) | The fraction of the total current carried by the cations (e.g., Li+). | A high t+ (approaching 1) is desirable to prevent concentration polarization and the formation of dendrites, enhancing battery safety and lifespan. rsc.orgornl.gov |

| Electrochemical Stability Window | The voltage range over which the electrolyte remains stable without decomposing. | A wide window is necessary to be compatible with high-voltage electrode materials, enabling higher energy density batteries. researchgate.net |

| Segmental Motion | The localized movement and rearrangement of polymer chain segments. | Crucial for facilitating the hopping mechanism of ion transport in solid polymer electrolytes. figshare.com |

Utilization in Adhesives, Coatings, and Specialty Resins

Glycol ethers, a class of solvents to which this compound belongs, are valued for their unique combination of ether and alcohol-like characteristics, even though this specific molecule has its chain terminated with alkyl groups. A closely related compound, 2,5,8,11-Tetraoxadodecane (triglyme), is utilized as a solvent in coatings, inks, and resins. polycil.co.uk The properties of these polyethers, such as their boiling point, viscosity, and solvating power, make them suitable for use as coalescing agents, plasticizers, or reactive diluents in various formulations. Their ability to dissolve a wide range of resins and their compatibility with other formulation components make them effective in controlling the viscosity, adhesion, and film-forming properties of the final product.

Application in Supramolecular Assemblies and Smart Materials

The compound this compound, a short-chain oligoethylene glycol ether, serves as a versatile building block in the burgeoning fields of supramolecular chemistry and materials science. Its flexible, hydrophilic chain and ability to engage in non-covalent interactions make it a valuable component in the design and synthesis of complex molecular architectures and stimuli-responsive "smart" materials. These materials can change their properties in response to external stimuli such as temperature, pH, or light, opening up a wide range of advanced applications.

The primary roles of this compound and its derivatives in this context are as the "thread" or "axle" component in mechanically interlocked molecules like rotaxanes and as a stimuli-responsive moiety in the creation of smart polymers and hydrogels.

Supramolecular Assemblies: Rotaxanes and Host-Guest Complexes

In the realm of supramolecular chemistry, this compound and similar oligoethylene glycol chains are frequently employed as the linear component, or "axle," in the formation of rotaxanes and pseudorotaxanes. A rotaxane is a mechanically interlocked molecular architecture consisting of a dumbbell-shaped molecule threaded through a macrocycle (a large ring-shaped molecule). The bulky "stoppers" at the ends of the axle prevent the macrocycle from dethreading.

The formation of these assemblies is driven by non-covalent interactions, such as hydrogen bonding, π-π stacking, and solvophobic effects, between the axle and the macrocycle. The ethylene (B1197577) oxide units of this compound can act as hydrogen bond acceptors, facilitating the threading of various macrocyclic hosts.

Research Findings in Host-Guest Interactions:

Detailed studies have quantified the binding affinities between oligoethylene glycol chains and various macrocyclic hosts. For instance, the association constants (Ka) for the formation of pseudorotaxanes between α-cyclodextrin and oligo(ethylene glycol) methyl ether methacrylate (OEGMA) have been determined using isothermal titration calorimetry. These studies reveal that the thermodynamics of inclusion are dependent on the length of the oligoethylene glycol chain.

| Axle Component (Analogue) | Macrocyclic Host | Association Constant (Ka) (M⁻¹) | Technique |

| OEGMA (n=2) | α-Cyclodextrin | 1.2 x 10³ | Isothermal Titration Calorimetry |

| OEGMA (n=3) | α-Cyclodextrin | 2.5 x 10³ | Isothermal Titration Calorimetry |

| OEGMA (n=4) | α-Cyclodextrin | 4.0 x 10³ | Isothermal Titration Calorimetry |

Data adapted from studies on oligo(ethylene glycol) methyl ether methacrylate, a close structural analogue of this compound.

The data indicates that longer oligoethylene glycol chains exhibit stronger binding with α-cyclodextrin, which is attributed to an increased number of favorable van der Waals interactions within the cyclodextrin (B1172386) cavity. This fundamental understanding of host-guest interactions is crucial for the rational design of more complex supramolecular systems.

The movement of the macrocycle along the oligoethylene glycol axle can be controlled by external stimuli, leading to the development of molecular switches and machines. The position of the macrocycle can be tracked using techniques like ¹H-NMR spectroscopy, where changes in the chemical shifts of the axle's protons indicate the location of the macrocycle.

Smart Materials: Thermoresponsive Polymers and Hydrogels

"Smart materials" are designed to respond to changes in their environment. This compound and its derivatives are key components in the synthesis of thermoresponsive polymers. These polymers exhibit a Lower Critical Solution Temperature (LCST), which is the temperature above which the polymer becomes insoluble in a solvent (typically water) and undergoes a phase transition.

This behavior is attributed to the disruption of hydrogen bonds between the oligoethylene glycol units and water molecules at elevated temperatures, leading to polymer chain collapse and aggregation. The precise LCST can be tuned by modifying the chemical structure of the polymer, such as the length of the oligoethylene glycol side chains and the nature of the end groups.

Research Findings in Thermoresponsive Polymers:

Research on polymers with short oligo(ethylene glycol) side chains has demonstrated a clear relationship between the number of ethylene glycol repeat units and the cloud point temperature (Tcp), which is a measure of the LCST.

| Polymer Side Chain (Analogue) | Number of Ethylene Glycol Units | Cloud Point Temperature (°C) |

| Methoxy di(ethylene glycol) acrylate | 2 | 26 |

| Methoxy tri(ethylene glycol) acrylate | 3 | 42 |

| Methoxy tetra(ethylene glycol) acrylate | 4-5 | 64 |

Data represents typical values for poly(acrylates) with oligo(ethylene glycol) side chains.

These findings highlight the ability to precisely control the thermoresponsive properties of these materials. By incorporating oligoethylene glycol units similar to this compound, it is possible to design smart hydrogels that undergo a sol-gel transition at a specific temperature. These hydrogels have significant potential in biomedical applications, such as injectable drug delivery systems and scaffolds for tissue engineering. For instance, a drug-loaded hydrogel can be injected as a liquid at room temperature and then solidify at body temperature to form a depot for sustained drug release.

Furthermore, these materials can be designed to be multi-stimuli-responsive. For example, by copolymerizing oligo(ethylene glycol)-containing monomers with pH-sensitive monomers, hydrogels that respond to both temperature and pH can be created. This dual-responsiveness allows for more complex and targeted applications, such as the release of a therapeutic agent in the specific acidic microenvironment of a tumor.

Theoretical and Computational Chemistry Studies on 2,5,8,11 Tetraoxatridecane Systems

Density Functional Theory (DFT) for Electronic Structure and Conformation Analysis

Detailed research findings on the electronic structure and conformational analysis of 2,5,8,11-tetraoxatridecane using Density Functional Theory (DFT) are not extensively available in publicly accessible literature. However, the principles of DFT are widely applied to similar polyether systems, providing a theoretical framework for how such studies would be conducted.

DFT calculations would typically be employed to determine the optimized molecular geometry, electronic properties, and conformational landscape of this compound. The electronic structure analysis would involve the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's reactivity and electronic transitions. The distribution of electron density and the electrostatic potential surface would also be calculated to identify regions of high and low electron density, which are crucial for understanding intermolecular interactions.

Conformational analysis using DFT would involve identifying the various stable conformers of the molecule. Due to the flexible nature of the ether linkages, this compound can adopt numerous conformations. DFT calculations would be used to determine the relative energies of these conformers, identifying the most stable, low-energy structures. The potential energy surface would be scanned by systematically rotating the dihedral angles of the C-C and C-O bonds to locate energy minima and transition states. This information is vital for understanding the molecule's behavior in different environments. For related, shorter glymes like triglyme, DFT has been used to derive descriptors for training machine learning models to predict properties like ion binding energies. researchgate.net

Interactive Data Table: Hypothetical DFT-Calculated Properties of this compound Conformers

Note: The following table is a hypothetical representation of data that would be generated from DFT calculations, as specific literature data for this compound is not available. The values are for illustrative purposes only.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| A (Extended) | 0.00 | 1.85 | -7.2 | 1.5 |

| B (Helical) | -1.25 | 2.50 | -7.1 | 1.6 |

| C (Globular) | -0.80 | 2.10 | -7.3 | 1.4 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Phenomena

While specific Molecular Dynamics (MD) simulation studies focused solely on this compound are not readily found, MD simulations are a standard tool for investigating the dynamic behavior and solvation properties of polyethers. These simulations provide insights into the time-dependent behavior of the molecule, including its conformational changes, diffusion, and interactions with solvent molecules or ions.

In a typical MD simulation of this compound, a force field would be used to describe the interactions between the atoms of the molecule and any surrounding solvent or ions. The system would be simulated for a specific period, allowing the molecule to explore different conformations and interact with its environment. Analysis of the simulation trajectory would reveal information about the flexibility of the molecule, the timescales of conformational transitions, and the structure of the solvation shells around the molecule.

When studying solvation phenomena, MD simulations can be used to understand how this compound interacts with different solvents or how it solvates various ions. For instance, simulations could reveal the coordination number of a metal cation with the ether oxygen atoms of this compound, providing insights into its potential as an electrolyte solvent. The radial distribution function (RDF) between the ether oxygens and the cation would be a key metric to quantify these interactions. For the related compound triethylene glycol, MD simulations have been used to study its chemical potential on surfaces relevant to gas transport. researchgate.netresearchgate.net

Interactive Data Table: Illustrative MD Simulation Parameters for a this compound System

Note: This table presents typical parameters that would be used in an MD simulation of this system, as specific published studies are unavailable.

| Parameter | Value | Description |

| Force Field | OPLS-AA / GROMOS | A set of parameters to describe the potential energy of the system. |

| System Size | ~500 molecules | The number of this compound molecules in the simulation box. |

| Temperature | 298 K | The temperature at which the simulation is run. |

| Pressure | 1 atm | The pressure at which the simulation is run. |

| Simulation Time | 100 ns | The duration of the simulation. |

Quantum-Chemical Analysis of Intermolecular Interactions and Binding Energies

Quantum-chemical calculations are essential for a detailed understanding of the intermolecular interactions involving this compound and for quantifying the binding energies with other chemical species, such as metal cations. These methods, which include high-level ab initio calculations and DFT, provide accurate descriptions of non-covalent interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions.

The interaction of this compound with metal cations is of particular interest due to its potential applications in battery electrolytes and as a phase-transfer catalyst. Quantum-chemical calculations can be used to determine the binding energy of a cation to the polyether, the preferred coordination sites (the ether oxygen atoms), and the resulting changes in the electronic structure of both the cation and the this compound molecule. Methods such as the Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis can be applied to the calculated wavefunctions to characterize the nature of these interactions. Quantum chemical calculations are a versatile tool for predicting reaction pathways and energetics in chemical systems. rsc.org

Interactive Data Table: Hypothetical Binding Energies of this compound with Various Cations

Note: The following data is illustrative and not based on published experimental or computational results for this compound.

| Cation | Binding Energy (kcal/mol) | Coordination Number |

| Li⁺ | -35.2 | 4 |

| Na⁺ | -28.5 | 5 |

| K⁺ | -22.1 | 6 |

| Mg²⁺ | -85.7 | 4 |

Predictive Modeling for Structure-Property Relationships

Predictive modeling, often in the form of Quantitative Structure-Property Relationship (QSPR) models, aims to establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties. For a molecule like this compound, QSPR models could be developed to predict properties such as boiling point, density, viscosity, and solvent capabilities based on a set of calculated molecular descriptors.

The development of a QSPR model involves several steps: 1) generating a dataset of molecules with known properties, including this compound and related polyethers; 2) calculating a variety of molecular descriptors for each molecule, which can include constitutional, topological, geometrical, and quantum-chemical descriptors; 3) using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the property of interest; and 4) validating the model to ensure its predictive power. While specific QSPR models for this compound are not documented in the literature, the methodology is broadly applicable to polyethers and other classes of chemical compounds. uomustansiriyah.edu.iqresearchgate.net The relationship between polymer structure and properties is a key area of research in materials science. digitellinc.commdpi.comyoutube.com

Interactive Data Table: Examples of Molecular Descriptors Used in QSPR Modeling

| Descriptor Type | Example Descriptors | Property Predicted |

| Constitutional | Molecular Weight, Number of Oxygen Atoms | Boiling Point, Density |

| Topological | Wiener Index, Randić Index | Viscosity, Surface Tension |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Reactivity, Polarity |

Environmental and Sustainability Considerations in Polyether Research

Development of Bio-based Synthetic Routes for Oligoethers

The transition from petrochemical to bio-based feedstocks is a cornerstone of green chemistry. For oligoethers like 2,5,8,11-Tetraoxatridecane, this involves developing sustainable methods to produce their fundamental building blocks, such as ethylene (B1197577) glycol and its derivatives, from renewable biomass.

Current research is actively exploring various pathways to produce these precursors from non-fossil fuel sources. One of the most promising bio-resources is glycerol (B35011), a voluminous byproduct of the biodiesel industry. rsc.orgresearchgate.netrsc.org The catalytic hydrogenolysis of glycerol can yield ethylene glycol, a primary component for the synthesis of oligoethers. rsc.orgrsc.org This process not only provides a sustainable route to a key chemical intermediate but also valorizes a waste stream from biofuel production. researchgate.net

Another significant avenue is the conversion of lignocellulosic biomass—abundant, non-food plant matter—into valuable chemicals. frontiersin.org Biomass can be broken down into sugars, which can then be fermented or catalytically converted into ethylene glycol. researchgate.net Furthermore, syngas (a mixture of carbon monoxide and hydrogen) derived from biomass gasification can be used to synthesize methanol (B129727) and dimethyl ether, which are also important precursors in ether synthesis. rsc.orgcetjournal.it Research has also demonstrated the synthesis of ionic liquids from lignin (B12514952) and hemicellulose, major components of biomass, which can be used in biomass pretreatment, showcasing a circular approach to biorefining. nih.gov

While direct bio-based synthesis routes for this compound are not yet established in published literature, the principles of green chemistry suggest a potential pathway. This would likely involve the catalytic etherification of bio-derived ethylene glycol and ethanol, or the reaction of bio-ethylene glycol with a bio-derived halogenated ether. The development of such processes depends on the efficiency and economic viability of producing the necessary precursors from renewable sources.

Below is a table summarizing potential bio-based routes to the precursors of oligoethers.

| Precursor | Bio-based Feedstock | Conversion Process | Key Advantages |

| Ethylene Glycol | Glycerol (Biodiesel Waste) | Hydrogenolysis | Valorization of waste stream. rsc.orgresearchgate.net |

| Ethylene Glycol | Lignocellulosic Biomass | Fermentation/Catalytic Conversion of Sugars | Utilizes abundant, non-food feedstock. researchgate.net |

| Methanol/Dimethyl Ether | Biomass | Gasification to Syngas, followed by Synthesis | Potential for large-scale production. rsc.orgcetjournal.it |

| Various Chemicals | Lignin, Hemicellulose | Chemical Conversion | Creates value from biorefinery byproducts. nih.govrsc.org |

Research into Environmental Degradation Pathways of Polyethers

Understanding the environmental fate of polyethers is crucial for assessing their long-term impact. Research in this area focuses on both abiotic and biotic degradation mechanisms. For oligoethers such as this compound, the primary environmental degradation pathway is expected to be microbial biodegradation. nih.govresearchgate.net

Polyethers, particularly water-soluble ones like polyethylene (B3416737) glycols (PEGs) which are structurally analogous to this compound, are known to be susceptible to microbial attack. nih.gov The aerobic biodegradation of PEGs is a well-studied process that typically involves the enzymatic oxidation of the terminal alcohol groups. nih.gov This is followed by the cleavage of the ether bond, shortening the polymer chain by one glycol unit at a time. nih.gov This process continues until the molecule is completely broken down. A free hydroxyl group is generally necessary for this metabolic pathway to initiate. nih.gov

Anaerobic degradation of PEGs also occurs and is catalyzed by a different set of enzymes. nih.gov In both aerobic and anaerobic environments, the biodegradability of polyethers is influenced by their molecular weight, with lower molecular weight compounds generally degrading more rapidly. researchgate.net Given its short-chain structure, this compound is expected to be readily biodegradable.

The degradation of glycol ethers can sometimes lead to the formation of intermediate metabolites. For example, the biodegradation of ethylene glycol monomethyl ether has been shown to produce methoxyacetic acid, a more toxic compound. nih.gov However, for many simple glycol ethers, the ultimate biodegradation products are carbon dioxide and water. mdpi.com Studies on ethylene glycol have shown that it undergoes rapid biodegradation in both aerobic and anaerobic conditions and is not persistent in the environment. researchgate.netinchem.org

Abiotic degradation processes, such as reaction with hydroxyl radicals in the atmosphere, also contribute to the breakdown of glycol ethers that may be released into the air. ca.gov The atmospheric half-life for several common glycol ethers is estimated to be less than a day. ca.gov

The table below outlines the general degradation pathways for short-chain polyethers.

| Degradation Pathway | Environment | Mechanism | Key Enzymes/Reactants | Typical End Products |

| Aerobic Biodegradation | Water, Soil | Terminal alcohol oxidation followed by ether bond cleavage. nih.gov | Alcohol dehydrogenase, Aldehyde dehydrogenase. nih.gov | Carbon Dioxide, Water |

| Anaerobic Biodegradation | Sediments, Anaerobic Digesters | Enzymatic cleavage of the ether bond. nih.gov | PEG acetaldehyde (B116499) lyase. nih.gov | Methane, Carbon Dioxide |

| Atmospheric Photodegradation | Air | Reaction with photochemically produced radicals. ca.gov | Hydroxyl Radicals (•OH). ca.gov | Smaller oxygenated organic compounds. |

Future Research Directions and Emerging Trends

Design of Next-Generation Functionalized Polyethers

The inherent structure of 2,5,8,11-Tetraoxatridecane, a short oligo(ethylene glycol) (OEG), provides a versatile platform for the design of next-generation functionalized polyethers. Researchers are actively exploring methods to modify its terminal groups to create polymers with precisely tailored properties. The ability to introduce a wide array of functional groups opens up possibilities for creating materials with enhanced capabilities for a variety of applications.

Key to this research is the synthesis of derivatives that can act as monomers or building blocks for larger polymeric structures. For instance, the introduction of reactive end-groups allows for the incorporation of this compound into larger polymer backbones or for its attachment to surfaces. This functionalization is a critical step in harnessing the unique properties of the OEG chain, such as its hydrophilicity, biocompatibility, and specific solvation characteristics.

The following table summarizes some of the key functionalized derivatives of this compound that are paving the way for next-generation polyethers:

| Derivative Name | Chemical Formula | Functional Group | Potential Applications |

| This compound-13-thiol | C9H20O4S | Thiol (-SH) | Surface modification of gold nanoparticles, self-assembled monolayers, and biocompatible coatings. |

| 2,5,8,11-Tetraoxatridecan-13-amine | C9H21NO4 | Amine (-NH2) | Bioconjugation, formation of polyamides and polyurethanes, and as a linker in drug delivery systems. |

| 13-Iodo-2,5,8,11-tetraoxatridecane | C9H19IO4 | Iodo (-I) | Precursor for further chemical modifications, including the introduction of other functional groups through nucleophilic substitution. |

| 13-Azido-2,5,8,11-tetraoxatridecane | C9H19N3O4 | Azide (B81097) (-N3) | "Click" chemistry reactions for the efficient and specific conjugation to other molecules, such as biomolecules or polymers. |

These functionalized molecules are not merely simple derivatives; they represent a significant step towards the rational design of advanced polyether materials. The precise control over the end-group functionality allows for the creation of polymers with predictable structures and, consequently, predictable properties and performance in their intended applications.

Advanced Applications in Responsive Materials and Nanosystems

The incorporation of this compound and its derivatives into responsive materials and nanosystems is a rapidly growing area of research. These "smart" materials can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. The oligo(ethylene glycol) chain of this compound plays a crucial role in conferring this responsiveness, particularly in aqueous environments.

One of the most explored areas is the development of thermoresponsive polymers. Polymers containing short OEG side chains, like this compound, can exhibit a lower critical solution temperature (LCST). rsc.orgkinampark.com Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition and becomes insoluble. This behavior is highly tunable by altering the polymer architecture and the nature of the end-groups of the OEG segment. This thermoresponsiveness is being exploited in various applications, including controlled drug delivery, where a temperature change can trigger the release of a therapeutic agent. mdpi.com

In the realm of nanosystems, functionalized this compound is being used to create sophisticated drug delivery vehicles, such as micelles and nanoparticles. nih.govresearchgate.net The hydrophilic OEG chains can form a protective corona around a hydrophobic core, encapsulating poorly water-soluble drugs and improving their bioavailability. nih.gov The stimuli-responsive nature of these OEG-based nanosystems allows for targeted drug release in specific microenvironments, such as tumor tissues, which often have a lower pH or higher temperature than healthy tissues. mdpi.comnih.gov

The following table highlights some of the advanced applications of this compound in responsive materials and nanosystems, along with key research findings:

| Application Area | System Type | Stimulus | Key Research Findings |

| Controlled Drug Delivery | Thermoresponsive hydrogels and microgels | Temperature | Incorporation of short OEG chains allows for precise control over the volume phase transition temperature, enabling on-demand drug release. rsc.orgnih.gov |

| Targeted Cancer Therapy | pH-responsive micelles | pH | OEG-based copolymers can self-assemble into micelles that are stable at physiological pH but disassemble in the acidic tumor microenvironment to release anticancer drugs. nih.gov |

| Bio-imaging and Diagnostics | Light-responsive nanoparticles | Light | Nanosystems incorporating OEG chains can be designed to release imaging agents or change their fluorescence properties upon light irradiation. mdpi.com |

| Smart Coatings and Surfaces | Thermoresponsive polymer brushes | Temperature | Surfaces grafted with OEG-containing polymers can switch between being hydrophilic and hydrophobic, controlling cell adhesion and protein adsorption. kinampark.com |

The research in this area is moving towards the development of multi-responsive systems that can react to a combination of stimuli, offering even more precise control over their behavior and function.

Interdisciplinary Research Integrating this compound in Novel Scientific Fields

The unique properties of this compound are leading to its integration into a wide range of interdisciplinary research fields beyond traditional polymer chemistry. Its biocompatibility, hydrophilicity, and ability to be functionalized make it an attractive component in biomaterials science, nanomedicine, and bioelectronics.

In biomaterials science , researchers are exploring the use of this compound-based polymers for tissue engineering scaffolds and anti-fouling coatings for medical implants. The OEG chains can resist non-specific protein adsorption, which is a critical factor in preventing the foreign body response and improving the long-term performance of implanted devices.

Nanomedicine is another area where this compound is making a significant impact. Its derivatives are being used as linkers to conjugate drugs to targeting ligands, creating highly specific drug delivery systems that can accumulate at the site of disease while minimizing side effects. tbzmed.ac.irresearcher.life The small size of the this compound unit allows for precise control over the spacing and flexibility of the linker, which can influence the biological activity of the conjugate.

In the emerging field of bioelectronics , the ionic conductivity of polyethers is being investigated for the development of flexible and biocompatible electrolytes for biosensors and implantable electronic devices. The ether oxygens in the this compound backbone can coordinate with ions, facilitating their transport.

The table below provides examples of interdisciplinary research involving this compound:

| Interdisciplinary Field | Specific Application | Role of this compound |

| Biomaterials Science | Anti-fouling coatings for medical devices | The hydrophilic and flexible OEG chains create a hydration layer that repels proteins and cells. |

| Nanomedicine | PEGylation of therapeutic proteins and nanoparticles | Improves the pharmacokinetic profile of drugs by increasing their circulation time and reducing immunogenicity. |

| Bioelectronics | Solid polymer electrolytes for biosensors | The polyether backbone facilitates ion transport, enabling the development of flexible and biocompatible electronic components. |

| Supramolecular Chemistry | Host-guest chemistry | The OEG chain can act as a host for small molecules and ions, forming the basis for molecular recognition and self-assembly. |

The integration of this compound into these diverse scientific fields highlights its potential to contribute to the development of innovative solutions to complex challenges in medicine and technology.

Methodological Advances in Synthesis and Characterization

Concurrent with the expanding applications of this compound, significant methodological advances are being made in its synthesis and characterization. These advances are crucial for producing well-defined materials with reproducible properties and for gaining a deeper understanding of their structure-property relationships.

In the area of synthesis , researchers are developing more efficient and controlled polymerization techniques to create polymers with precise architectures. researchgate.netmdpi.com For example, living/controlled radical polymerization methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are being employed to synthesize block copolymers and other complex structures incorporating this compound units. nih.gov These methods allow for the precise control of molecular weight and polydispersity, which are critical for many applications. Furthermore, the development of efficient methods for the functionalization of the terminal ends of this compound is expanding the library of available building blocks for polymer synthesis. nih.gov

The characterization of this compound-based materials is also becoming more sophisticated. A combination of analytical techniques is often required to fully elucidate their molecular and bulk properties.

The following table summarizes some of the key methodological advances in the synthesis and characterization of this compound and its derivatives:

| Methodology | Technique/Approach | Information Obtained |

| Synthesis | Controlled Radical Polymerization (e.g., ATRP, RAFT) | Precise control over polymer molecular weight, architecture (e.g., block copolymers), and low polydispersity. nih.gov |

| "Click" Chemistry | Highly efficient and specific conjugation of functionalized this compound to other molecules. | |

| Multi-step Organic Synthesis | Preparation of a wide range of functionalized derivatives with tailored end-groups. nih.gov | |